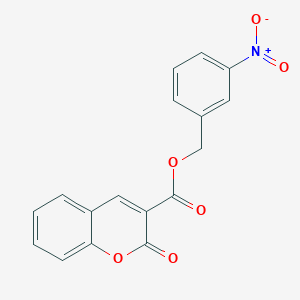![molecular formula C21H18N2OS B5878355 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5878355.png)
3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone is a heterocyclic organic compound that has been extensively studied in scientific research. It is a quinazolinone derivative that has shown potential as a therapeutic agent for various diseases due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone is not fully understood. However, it has been found to interact with various cellular targets such as DNA, enzymes, and receptors. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation. In Alzheimer's disease, it has been shown to reduce the formation of amyloid beta plaques and improve cognitive function. In inflammation, it has been found to reduce the production of inflammatory cytokines and improve tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone in lab experiments include its high purity, stability, and specificity. It has been extensively studied and has shown promising results in various disease models. However, its limitations include its low solubility, which can make it difficult to administer in vivo. It also has a complex structure, which can make it difficult to synthesize and modify.
Orientations Futures
There are several future directions for the study of 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, the synthesis and modification of 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone can be optimized to improve its solubility and bioavailability. Overall, the study of 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone has the potential to lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone involves the reaction of 2-aminobenzonitrile with 1-naphthalenemethanethiol in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with ethyl bromoacetate to form the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, it has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease. In inflammation, it has been found to reduce the production of inflammatory cytokines.
Propriétés
IUPAC Name |
3-ethyl-2-(naphthalen-1-ylmethylsulfanyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-2-23-20(24)18-12-5-6-13-19(18)22-21(23)25-14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKNBJFYOXUGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine](/img/structure/B5878287.png)
![2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5878294.png)

![4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5878306.png)


![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-({5-[(2-methoxyphenoxy)methyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5878336.png)
![4-[(4'-nitro-4-biphenylyl)amino]-4-oxobutanoic acid](/img/structure/B5878337.png)

![N~2~,N~2~-diethyl-3-methyl-5-{[3-(4-methylphenyl)acryloyl]amino}-2,4-thiophenedicarboxamide](/img/structure/B5878363.png)

